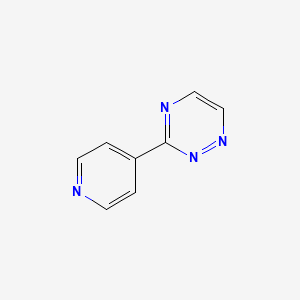

3-(4-Pyridinyl)-1,2,4-triazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Pyridinyl)-1,2,4-triazine is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antiviral and Antitumor Activities

One of the prominent applications of 3-(4-Pyridinyl)-1,2,4-triazine is its potential as an antiviral and antitumor agent . Research indicates that compounds in the triazine family exhibit biological activities that can inhibit viral replication and tumor growth. For instance, studies have shown that derivatives of triazines can interfere with specific cellular pathways involved in the proliferation of cancer cells and the lifecycle of viruses . The mechanism often involves the inhibition of key enzymes or receptors that are crucial for these processes.

Agricultural Applications

Another significant application is in agriculture , particularly as herbicides. Substituted triazines have been widely used in crop protection due to their ability to inhibit photosynthesis in weeds. This compound compounds are being investigated for their efficacy against various weed species, contributing to more sustainable agricultural practices by reducing reliance on more harmful chemicals .

Analytical Chemistry

In analytical chemistry, this compound serves as a chromogenic-extraction reagent . It has been utilized for the spectrophotometric determination of metal ions such as iron in acidic solutions. The compound forms colored complexes with these metals, allowing for quantitative analysis through absorbance measurements . This application is particularly valuable in environmental monitoring and quality control processes.

Coordination Chemistry

The compound also finds applications in coordination chemistry . Due to its ability to form stable complexes with transition metals, it is used in various synthesis processes. These complexes can exhibit unique electronic and magnetic properties, making them suitable for applications in materials science and catalysis .

Nuclear Waste Management

A lesser-known but critical application is its role as a selective extracting agent in the separation of lanthanides and actinides from nuclear waste. The chemical properties of this compound allow it to selectively bind to these elements, facilitating their removal from waste streams and contributing to safer nuclear waste management practices .

Case Study: Antitumor Activity

A study focused on the synthesis and evaluation of various triazine derivatives demonstrated that certain modifications to the this compound structure enhanced its antitumor activity significantly. The results indicated a marked increase in cytotoxicity against specific cancer cell lines compared to unmodified triazines .

Case Study: Herbicidal Efficacy

Research conducted on the herbicidal effects of this compound showed effective control over common weed species found in agricultural settings. Field trials indicated that this compound could reduce weed biomass significantly while maintaining crop yield .

化学反应分析

Inverse Demand Aza-Diels–Alder Reactions with Arynes

3-(4-Pyridinyl)-1,2,4-triazine undergoes regioselective inverse demand aza-Diels–Alder (IDDA) reactions with in situ-generated arynes. The reaction pathway depends on substituents at C5 of the triazine and the aryne’s electronic properties:

-

Electron-deficient arynes (e.g., 3-trifluoromethylbenzyne) favor IDDA products via [4+2] cycloaddition.

-

Electron-rich arynes (e.g., 3-methoxybenzyne) lead to domino processes involving triazine ring rearrangement.

Table 1: Reaction outcomes with substituted arynes

| Aryne Substituent | Triazine C5 Substituent | Major Product Type | Yield (%) |

|---|---|---|---|

| CF₃ | H | IDDA Adduct | 78 |

| OMe | H | Domino Product | 65 |

| H | NO₂ | IDDA Adduct | 82 |

Mechanistic Insight : DFT studies indicate that electron-withdrawing groups on the aryne lower the activation energy for IDDA by stabilizing the transition state .

Heterocyclization with Carbonyl Compounds

Reactions with α-keto acids or esters in glacial acetic acid yield fused polyheterocycles. For example:

-

With 2-oxobutanoic acid : Forms pyrido[4,3-e] triazino[3,2-c] thiadiazine derivatives via intramolecular SNAr and condensation (30% yield, 50 h reflux) .

-

With phenylglyoxal hydrates : Produces 3-phenyl-substituted thiadiazine derivatives (23–31 h reflux, 45–60% yield) .

Table 2: Heterocyclization products and conditions

| Reactant | Product Structure | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Oxobutanoic acid | Pyrido-triazino-thiadiazine (OH at C3) | 50 | 30 |

| Ethyl phenylglyoxylate | 3-Phenyl-thiadiazine | 26 | 58 |

| Phenylglyoxal hydrate | 3-Phenyl-pyridothiadiazine | 28 | 55 |

Key Step : Nucleophilic attack by the triazine’s amino group on the carbonyl carbon, followed by cyclization and H2S elimination .

Functionalization via Nucleophilic Substitution

The triazine core reacts with nucleophiles such as hydrazine and thiourea:

-

Hydrazine hydrate : Converts methylthio groups to hydrazino derivatives (e.g., compound 8 from ).

-

Thiourea : Substitutes methylthio groups to form diamino-pyrimidine derivatives (e.g., compound 5 , 88% yield) .

Applications : These derivatives show antibacterial and antifungal activities, with MIC values comparable to standard drugs like ampicillin .

Cyclocondensation with Bifunctional Reagents

Reactions with reagents like triethyl orthoformate or diethyl oxalate yield fused heterocycles:

-

Triethyl orthoformate : Produces imidoformate derivatives (e.g., compound 19 ) .

-

Diethyl oxalate : Forms pyridazino-triazino-thiadiazines (e.g., compound 18 , 62% yield) .

Table 3: Cyclocondensation products

| Reagent | Product Type | Yield (%) |

|---|---|---|

| Triethyl orthoformate | Ethyl imidoformate derivative | 70 |

| Diethyl oxalate | Pyridazino-triazino-thiadiazine | 62 |

Biological Activity Correlations

Derivatives of this compound exhibit notable bioactivity:

-

Anticancer : Pyrido-triazino-thiadiazines inhibit HCT-116 and MCF-7 cell lines (IC50 = 8–12 μM) .

-

Antimicrobial : Dipyrazolo[1,5-a:3',4'-d]pyrimidines show broad-spectrum activity against S. aureus and C. albicans (MIC = 4–8 μg/mL) .

Mechanistic and Synthetic Considerations

属性

CAS 编号 |

172475-95-5 |

|---|---|

分子式 |

C8H6N4 |

分子量 |

158.16 g/mol |

IUPAC 名称 |

3-pyridin-4-yl-1,2,4-triazine |

InChI |

InChI=1S/C8H6N4/c1-3-9-4-2-7(1)8-10-5-6-11-12-8/h1-6H |

InChI 键 |

QJLXDLLJGRZMQA-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=CC=C1C2=NC=CN=N2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。